

Theoretical Properties of 4-Nitro-phenyl-N-benzylcarbamate: A Technical Overview

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Compound of Interest

Compound Name: 4-Nitro-phenyl-N-benzylcarbamate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical and experimental properties of **4-Nitro-phenyl-N-benzylcarbamate**. This compound serves as a crucial intermediate in various chemical syntheses and as a valuable tool in the study of reaction mechanisms and biological systems. This document consolidates key data from computational studies and experimental findings to offer a centralized resource for professionals in the fields of chemistry and drug development.

Core Physicochemical and Structural Data

Quantitative data for **4-Nitro-phenyl-N-benzylcarbamate** has been compiled from various sources to provide a clear summary of its fundamental properties.

Property	Value	Source(s)
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₄	[1][2]
Molecular Weight	272.26 g/mol	[1][2]
CAS Number	124068-97-9	[1]
Physical State	Solid	[1]
Color	Very Pale Yellow	[1]
Melting Point	132 °C	[1]
Purity	Min. 98.0%	[1]
Solubility	Chloroform (Sparingly), DMSO (Sparingly)	[3]
XLogP3-AA	2.8	[2]
Hydrogen Bond Donor Count	1	[2]
Hydrogen Bond Acceptor Count	5	[2]
Rotatable Bond Count	4	[2]
Exact Mass	272.07970687 Da	[2]
Topological Polar Surface Area	84.2 Å ²	[2]
Heavy Atom Count	20	[2]

Crystal Structure and Molecular Geometry

Crystallographic studies of related carbamates reveal important structural features. For the analogous compound, 4-Nitrophenyl N-phenylcarbamate, the two aromatic rings are twisted relative to the central carbamate group.[4] The dihedral angle between the nitrophenyl ring and the carbamate group is 95.9 (2)°, and the angle between the benzyl ring and the carbamate is 139.6 (2)°.[4] The molecules form one-dimensional chains through N—H···O hydrogen bonds.[4] While the specific crystal structure for **4-Nitro-phenyl-N-benzylcarbamate** was not found,

these findings for a closely related molecule provide valuable insight into its likely solid-state conformation.

Computational Chemistry Insights

Density Functional Theory (DFT) calculations have been employed to understand the electronic properties of 4-Nitrophenyl benzylcarbamate. The Mulliken charge at the carbonyl carbon was calculated to be 0.406.[5] This value provides a quantitative measure of the local charge density and is useful for predicting the molecule's reactivity, particularly its susceptibility to nucleophilic attack at the carbonyl group.[5]

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and application of **4-Nitrophenyl-N-benzylcarbamate**.

Synthesis of 4-Nitrophenyl N-Benzylcarbamate

This protocol describes the acylation of benzylamine with 4-nitrophenyl chloroformate.[5]

Materials:

- 4-nitrophenyl chloroformate
- Benzylamine
- Triethylamine
- Methylene chloride
- Ice bath

Procedure:

- Dissolve 4-nitrophenyl chloroformate (1 equivalent) and triethylamine (1 equivalent) in methylene chloride in a reaction vessel.[5]
- Cool the mixture in an ice bath.[5]

- Add benzylamine (1.8 equivalents) dropwise to the cooled reaction mixture.[5]
- Monitor the reaction to completion using thin-layer chromatography (TLC).[5]
- Upon completion, the crude product can be purified. The original study reported purification via silica gel flash chromatography to yield off-white crystals (72% yield).[5]

Synthesis of 4-Nitrophenyl N-phenylcarbamate (An Analogous Compound)

This procedure details the synthesis of a closely related carbamate and can serve as a reference.[4]

Materials:

- 4-nitrophenyl chloroformate
- Aniline
- Pyridine
- Methylene chloride
- 1 N NaHCO₃ solution
- Water
- Brine
- Anhydrous Na₂SO₄
- Ice water bath

Procedure:

- In a round-bottom flask, dissolve 4-nitrophenyl chloroformate (2.2 g, 10.9 mmol) and pyridine (0.9 ml, 11.1 mmol) in 20 ml of methylene chloride.[4]

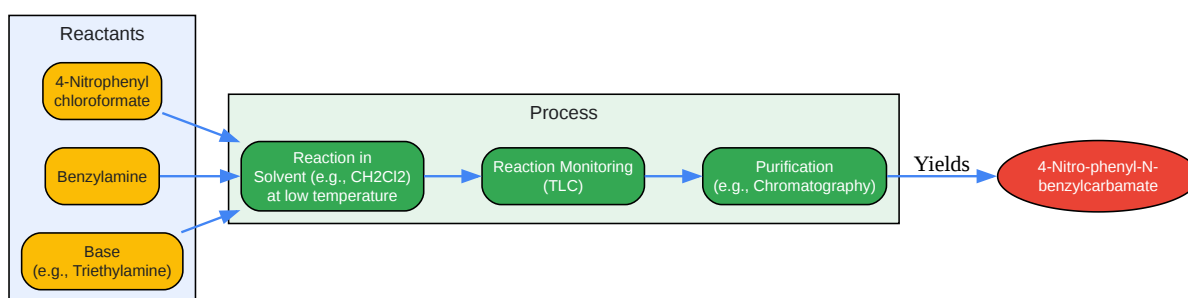
- Cool the flask using an ice water bath.[4]
- Add aniline (1.0 g, 10.7 mmol) dropwise to the cooled solution.[4]
- Allow the solution to warm to ambient temperature and then reflux overnight with stirring.[4]
- Wash the solution sequentially with 1 N NaHCO₃, water, and brine.[4]
- Dry the organic layer with anhydrous Na₂SO₄. [4]
- Remove the solvent under reduced pressure to recover the product as a yellow solid (2.5 g, 90% yield).[4]
- Recrystallize the crude product from ethyl acetate to obtain colorless crystals.[4]

Visualizations

Chemical Structure of 4-Nitro-phenyl-N-benzylcarbamate

Caption: Chemical structure of 4-Nitro-phenyl-N-benzylcarbamate.

General Synthesis Workflow



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Caption: General workflow for the synthesis of 4-Nitro-phenyl-N-benzylcarbamate.

Biological Relevance and Applications

Carbamates are a significant class of compounds in biochemistry and pharmacology. The carbamate group can act as both a hydrogen bond donor and acceptor, facilitating the formation of stable intermolecular interactions.[6] 4-Nitrophenyl carbamates are often used as intermediates in the synthesis of ureas.[4]

Furthermore, the 4-nitrophenyl group can serve as a base-labile protecting group.[5] Its removal can be monitored spectrophotometrically, as the hydrolysis releases 4-nitrophenol, a yellow-colored compound.[5] This property makes compounds like **4-Nitro-phenyl-N-benzylcarbamate** useful tools in synthetic organic chemistry and for studying reaction kinetics.

While nitro-containing compounds are known to exhibit a wide range of biological activities, including antimicrobial and antineoplastic properties, specific signaling pathways involving **4-Nitro-phenyl-N-benzylcarbamate** have not been detailed in the reviewed literature.[7] The biological activity of such molecules is often attributed to the reduction of the nitro group to produce reactive intermediates.[7] Further research is needed to elucidate the specific biological roles and mechanisms of action of **4-Nitro-phenyl-N-benzylcarbamate**.

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